Tert-butyl 3-fluoro-4-nitrobenzylcarbamate CAS number and chemical properties
Tert-butyl 3-fluoro-4-nitrobenzylcarbamate CAS number and chemical properties
In-Depth Technical Guide: tert-Butyl 3-fluoro-4-nitrobenzylcarbamate (CAS: 1196157-39-7) in Advanced Medicinal Chemistry
Executive Summary
In modern drug discovery, the rapid assembly of complex heterocyclic scaffolds relies heavily on highly functionalized, orthogonally protected building blocks. tert-Butyl 3-fluoro-4-nitrobenzylcarbamate (CAS: 1196157-39-7) [1],[2] is a premier example of such a scaffold. By combining an acid-labile Boc-protected benzylamine with an activated ortho-fluoronitroarene motif, this molecule serves as a critical linchpin for synthesizing benzimidazoles, quinoxalines, and other privileged pharmacophores. This whitepaper dissects the physicochemical properties, mechanistic causality, and self-validating experimental workflows required to leverage this compound effectively in a high-throughput synthetic environment.
Physicochemical Profiling
Understanding the baseline parameters of a building block is the first step in predicting its behavior across diverse reaction conditions. The quantitative data for tert-Butyl 3-fluoro-4-nitrobenzylcarbamate is summarized below[1].
| Property | Specification |
| Chemical Name | tert-Butyl 3-fluoro-4-nitrobenzylcarbamate |
| CAS Number | 1196157-39-7 |
| Molecular Formula | C₁₂H₁₅FN₂O₄ |
| Molecular Weight | 270.26 g/mol |
| MDL Number | MFCD09839061 |
| SMILES | O=C(OC(C)(C)C)NCc1cc(F)ccc1[O-] |
| Key Functional Groups | Aryl Fluoride, Nitro Group, Boc-Carbamate |
Mechanistic Utility & Orthogonal Reactivity
The strategic value of this compound lies in its orthogonal reactivity . A Senior Application Scientist does not view this as a single molecule, but as a programmable sequence of three distinct reactive sites, each addressable under completely independent conditions.
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C3 Fluorine (SNAr Activation): The fluorine atom at the C3 position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the strong electron-withdrawing nature of the adjacent C4 nitro group. When a nucleophile attacks, the nitro group stabilizes the resulting negative charge via resonance (forming a Meisenheimer complex)[3]. The subsequent departure of the fluoride anion rearomatizes the ring[4].
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C4 Nitro Group (Reducibility): The nitro group acts as an electron sink during the SNAr step but can subsequently be reduced to an electron-donating aniline. This polarity reversal is a classic tactic in heterocyclic synthesis.
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Boc-Protected Amine (Acid Lability): The tert-butyloxycarbonyl (Boc) group masks the primary benzylamine. It is completely stable to the basic conditions of SNAr and the reductive conditions of nitro hydrogenation, but can be cleanly cleaved under acidic conditions[5].
Caption: Orthogonal reactivity logic of tert-Butyl 3-fluoro-4-nitrobenzylcarbamate.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, every synthetic step must contain an internal feedback loop—a self-validating mechanism that confirms success before proceeding. The following protocols detail the step-by-step transformation of this building block into a versatile diamino scaffold.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
Causality: The ortho-nitro group depletes electron density at C3, making the C-F bond susceptible to nucleophilic attack. Fluoride is an excellent leaving group in SNAr due to its high electronegativity, which heavily polarizes the C-F bond[4].
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Dissolve 1.0 eq of tert-Butyl 3-fluoro-4-nitrobenzylcarbamate in anhydrous DMF (0.2 M).
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Add 1.2 eq of the desired nucleophile (e.g., a primary alkylamine).
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Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) to scavenge the generated HF.
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Stir at 40–60 °C for 4 hours.
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Self-Validation: Monitor via LC-MS. The highly polar starting material (270.26 m/z) will disappear. The displacement of fluorine (-19 Da) by a nucleophile (e.g., methylamine, +31 Da) will result in a predictable net mass increase (+12 Da).
Protocol 2: Catalytic Reduction of the Nitro Group
Causality: To enable downstream cyclization, the nitro group must be reduced to an amine. The Boc group is entirely stable to catalytic hydrogenation, allowing selective reduction.
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Dissolve the crude SNAr product in Methanol or Ethyl Acetate.
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Add 10% Pd/C (10% w/w relative to the substrate).
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Purge the reaction vessel with N₂ gas, followed by H₂ gas.
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Stir vigorously under a hydrogen atmosphere (1 atm) for 2–4 hours.
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Filter the mixture through a pad of Celite to remove the palladium catalyst.
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Self-Validation: Spot the reaction mixture on a TLC plate and stain with Ninhydrin. The newly formed aniline will immediately stain a vivid yellow or brown, confirming the successful reduction of the inert nitro group.
Protocol 3: Boc Deprotection
Causality: Trifluoroacetic acid (TFA) protonates the carbonyl oxygen of the carbamate, destabilizing the molecule and causing the expulsion of a tert-butyl cation[5],. The resulting carbamic acid rapidly decarboxylates, releasing CO₂ gas and leaving the free amine as a TFA salt.
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Dissolve the intermediate in Dichloromethane (DCM) to a concentration of 0.2 M.
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Slowly add TFA to achieve a 1:4 (v/v) TFA:DCM ratio[5].
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Stir at room temperature for 1–2 hours.
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Self-Validation: The reaction is visually self-indicating; the rapid evolution of CO₂ gas (effervescence) confirms the decarboxylation step[6]. Once gas evolution ceases, LC-MS will confirm a mass shift corresponding to the loss of 100 Da (isobutylene + CO₂), validating the release of the free amine[5].
Caption: Step-by-step synthetic workflow to an unprotected diamino scaffold.
Sources
- 1. appchemical.com [appchemical.com]
- 2. 1196157-39-7 | tert-Butyl 3-fluoro-4-nitrobenzylcarbamate | Ambeed.com [ambeed.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
